molecular formula C15H13ClN2OS B3877026 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol

2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol

Cat. No. B3877026
M. Wt: 304.8 g/mol
InChI Key: YCJGMNBFEGRPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol, also known as BZT, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BZT is a unique molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol acts as a potent inhibitor of the dopamine transporter, which results in an increase in dopamine levels in the synapse. This increase in dopamine activity has been shown to have a range of effects on behavior and physiology, including increased locomotor activity and altered reward processing.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol has been shown to have a range of biochemical and physiological effects, including changes in dopamine levels, locomotor activity, and reward processing. These effects have been studied in relation to addiction, depression, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol is its specificity for the dopamine transporter, which allows for targeted manipulation of dopamine activity in the brain. However, the use of 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol in lab experiments is limited by its potential toxicity and the need for specialized equipment and protocols.

Future Directions

There are a number of potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol, including the development of new analogs with improved specificity and reduced toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol and its potential use in the treatment of neurological disorders.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol has been used extensively in scientific research as a tool to study the function of various receptors and transporters in the brain. Specifically, 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. This interaction has been studied in relation to addiction and other neurological disorders.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15/h1-8,14,19H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJGMNBFEGRPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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